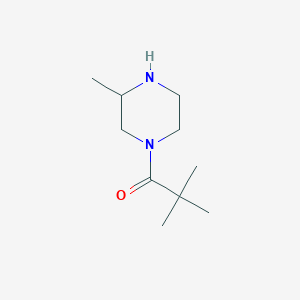

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one

Description

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one is a chiral compound with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol . Its IUPAC name reflects the tert-butyl group (2,2-dimethylpropan-1-one) and the 3-methylpiperazine substituent. The compound exists in enantiomeric forms: the (S)-enantiomer (CAS 1419100-97-2) and (R)-enantiomer (CAS 909409-91-2), which are critical for stereochemical applications in drug discovery .

Synthesis of the (S)-enantiomer is achieved via a Schiff base condensation or similar methods, yielding up to 77% under optimized conditions . The compound is primarily used as a pharmaceutical intermediate, particularly in the development of nickel-based catalysts and malaria therapeutics . Its stereochemical purity (>97%) is validated by NMR and elemental analysis .

Properties

IUPAC Name |

2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-8-7-12(6-5-11-8)9(13)10(2,3)4/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVMVRBLFPBDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668192 | |

| Record name | 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515863-60-2 | |

| Record name | 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 3-methylpiperazine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The addition of electron-withdrawing groups (e.g., nitro in compound 24) increases reactivity but may reduce yield compared to the target compound .

- Chirality: The (R)- and (S)-enantiomers of the target compound highlight the importance of stereochemistry in drug design, a feature absent in non-chiral analogs like compound 24 .

Analogues with Alternative Heterocycles

Key Observations :

- Aromatic Systems: Quinoline and indazole derivatives (e.g., 3pa ) exhibit distinct electronic properties, favoring applications in catalysis or structural studies over receptor modulation.

Functional Analogues with Modified Cores

Key Observations :

- Chalcone vs. Propan-1-one : Chalcone derivatives (e.g., 1,3-diphenylpropan-1-one) exhibit 2–3-fold higher efficacy as α7 nAChR PAMs compared to propan-1-one analogs, suggesting the conjugated double bond is critical for activity .

- Electron-Rich Substituents : Thiophene-containing analogs (e.g., 3ma) prioritize synthetic accessibility over biological targeting .

Biological Activity

2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one, a compound with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol, has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound’s synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a Mannich reaction, which is a well-established method for forming β-amino carbonyl compounds. The reaction combines formaldehyde with a ketone and a secondary amine, such as 3-methylpiperazine, leading to the formation of this compound. The structural confirmation of synthesized compounds is often performed using techniques such as NMR spectroscopy and X-ray crystallography .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with piperazine groups have shown significant fungicidal and insecticidal activities against various pathogens. In particular, certain derivatives exhibited comparable efficacy to established fungicides like Azoxystrobin and Chlorothalonil against Physalospora piricola and Rhizoctonia cerealis .

Inhibitory Mechanisms

In addition to antimicrobial properties, research indicates that some derivatives may inhibit key enzymes involved in metabolic pathways. For example, certain methylxanthine Mannich base derivatives demonstrated inhibitory activity towards ketol-acid reductoisomerase (KARI), an enzyme critical in the biosynthesis of branched-chain amino acids. This suggests potential applications in agricultural biotechnology as herbicides .

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been explored. Compounds containing piperazine moieties are known to interact with various neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects. The modulation of serotonin and dopamine receptors by these compounds presents a promising avenue for developing new therapeutic agents for mental health disorders .

Case Studies

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of synthesized piperazine derivatives against Candida albicans. Results indicated that certain derivatives inhibited fungal growth at low micromolar concentrations, suggesting their potential as antifungal agents .

Case Study 2: Insecticidal Efficacy

Another study focused on the insecticidal properties of related compounds against Plutella xylostella (diamondback moth). The findings revealed that some derivatives exhibited higher potency than traditional insecticides like Triflumuron, indicating their viability as novel insecticides in agricultural applications .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Enzyme | Efficacy Level |

|---|---|---|---|

| This compound | Antifungal | Candida albicans | Low micromolar inhibition |

| Methylxanthine Mannich Derivative | Enzyme Inhibition | Ketol-acid reductoisomerase (KARI) | Significant inhibition |

| Piperazine Derivative | Insecticidal | Plutella xylostella | Higher efficacy than Triflumuron |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,2-dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,2-dimethylpropan-1-one derivatives with 3-methylpiperazine under reflux in polar aprotic solvents (e.g., DMF or DCM). Catalysts like HOBt/TBTU are often employed to enhance coupling efficiency, with yields optimized by controlling stoichiometry and reaction time (typically 12–24 hours at 60–80°C) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product.

Q. How can the structural integrity of this compound be verified?

- Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH signals) and ketone group (δ ~200–210 ppm in C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated for CHNO: 183.1497) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable precise determination of bond angles and torsional strain in the piperazine ring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for piperazine-containing ketones?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). To address this:

- Meta-Analysis : Compare IC values across studies using standardized controls (e.g., doxorubicin for cytotoxicity).

- Structural-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects (e.g., methyl groups on piperazine) with target binding affinity .

- Reproducibility Testing : Validate conflicting results under identical experimental protocols, including solvent purity (>99%) and cell passage number consistency .

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Answer : A factorial design approach is recommended:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | ↑ 15–20% |

| Solvent | Anhydrous DMF | ↑ 10% vs. DCM |

| Catalyst (TBTU) | 1.2 equiv. | Maximizes coupling |

- Kinetic studies (via TLC monitoring) suggest reaction completion within 18 hours. Scale-up requires inert atmosphere (N) to prevent oxidation of the piperazine ring .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Answer :

- ADME Prediction : SwissADME or pkCSM to estimate logP (hydrophobicity), BBB permeability, and CYP450 interactions. The compound’s logP (~2.1) suggests moderate blood-brain barrier penetration .

- Toxicity Profiling : ProTox-II predicts potential hepatotoxicity (LD ~500 mg/kg in rodents) due to the piperazine moiety’s metabolic liabilities .

- Target Prediction : SEA (Similarity Ensemble Approach) identifies dopamine D and 5-HT receptors as plausible targets, aligning with structural analogs’ CNS activity .

Methodological Guidance

Q. How to design experiments assessing the compound’s stability under physiological conditions?

- Answer :

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).

- Plasma Stability : Mix with human plasma (95:5 v/v), centrifuge, and quantify parent compound loss using LC-MS/MS .

- Light/Temperature Sensitivity : Store aliquots at −20°C, 4°C, and RT with/without UV exposure. Monitor decomposition via H NMR .

Q. What analytical techniques differentiate this compound from its structural analogs?

- Answer :

- FT-IR Spectroscopy : Distinct C=O stretch at ~1680 cm vs. 1700–1750 cm for ester analogs .

- X-ray Diffraction : Compare unit cell parameters (e.g., space group P2/c for the target compound vs. Pna2 for 3-methylpiperazine derivatives) .

- Tandem MS/MS : Fragment patterns (e.g., m/z 183 → 140 [loss of CHCO]) confirm the ketone group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.